2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields of chemistry, biology, medicine, and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the reaction of 4-fluoro-2-methylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone with a suitable boronic acid derivative under palladium catalysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
2,2-Difluoro-1-(2-fluorophenyl)ethanone
2,2-Difluoro-1-(3-fluorophenyl)ethanone
2,2-Difluoro-1-(4-methylphenyl)ethanone
Uniqueness: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMMQOGYVFNVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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